

Simultaneous determination of phenothiazines using Promazine-d6 IS

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Compound of Interest

Compound Name: Promazine-d6 Hydrochloride

CAS No.: 1246819-33-9

Cat. No.: B587963

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Application Note: Simultaneous Determination of Phenothiazines in Human Plasma via LC-MS/MS using Promazine-d6 as Internal Standard

Executive Summary

This application note details a robust, high-sensitivity protocol for the simultaneous quantification of phenothiazine antipsychotics (Chlorpromazine, Promethazine, Thioridazine, and Trifluoperazine) in human plasma. The method utilizes Promazine-d6 as a structural analogue Internal Standard (IS) to correct for matrix effects and extraction variability.

Leveraging Liquid-Liquid Extraction (LLE) under alkaline conditions combined with LC-MS/MS, this workflow addresses the specific challenges of phenothiazine analysis: high lipophilicity, basicity (pKa ~9.0), and isomer separation. The protocol is aligned with FDA Bioanalytical Method Validation (BMV) 2018 guidelines.

Introduction & Scientific Context

Phenothiazines are tricyclic antipsychotics and antihistamines. Their analysis in biological matrices is complicated by three factors:

- **Basicity & Adsorption:** They are strong bases (tertiary amines) that adhere to glass and silanol groups, causing carryover.

- **Isomerism:** Promazine and Promethazine are structural isomers (MW 284.4) requiring chromatographic resolution or specific fragmentation differentiation.
- **Matrix Interference:** Phospholipids in plasma can suppress ionization in the ESI source.

The Role of Promazine-d6: While isotopically labeled analogs for each analyte are ideal, they are costly. Promazine-d6 serves as a cost-effective "Class IS." Its deuterated side chain (N(CD₃)₂) shifts the mass by +6 Da. Because it shares the core tricyclic phenothiazine structure, it mimics the extraction recovery and ionization behavior of the entire class effectively.

Materials and Methods

Reagents & Chemicals

- **Analytes:** Chlorpromazine HCl, Promethazine HCl, Thioridazine HCl, Trifluoperazine HCl.
- **Internal Standard:** Promazine-d6 HCl (Toronto Research Chemicals or equivalent).[1]
- **Solvents:** LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE), Ammonium Formate, Formic Acid.
- **Buffers:** 0.1 M NaOH (for alkalization).

Instrumentation

- **LC System:** UHPLC (e.g., Agilent 1290, Waters Acquity).
- **Detector:** Triple Quadrupole MS/MS (e.g., Sciex 6500+, Thermo Altis).
- **Column:** C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 100 mm, 2.5 μm) – chosen for high pH stability and peak shape for bases.

Experimental Protocol

Stock Solution Preparation (Critical Step)

- **Light Sensitivity Warning:** Phenothiazines degrade rapidly under UV light (turning pink/red). All work must be performed under yellow light or in amber glassware.

- Dissolve 1 mg of each analyte in MeOH to yield 1 mg/mL stock.
- IS Working Solution: Dilute Promazine-d6 stock to 500 ng/mL in 50:50 MeOH:Water.

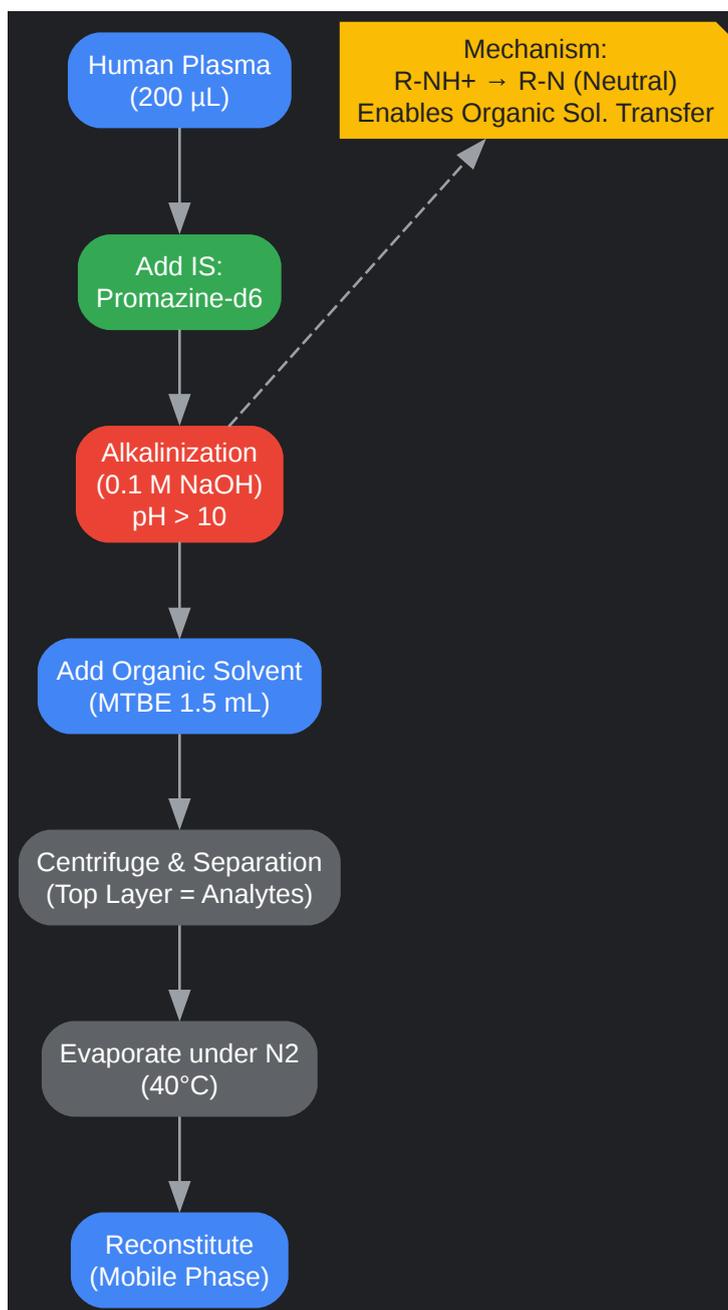
Sample Preparation: Alkalinized Liquid-Liquid Extraction (LLE)

Rationale: Phenothiazines are positively charged at neutral pH. To extract them into an organic solvent, we must suppress ionization by raising the pH above their pKa (to pH > 10).

Step-by-Step Workflow:

- Aliquot: Transfer 200 μ L of plasma into a 2 mL polypropylene tube.
- Spike IS: Add 20 μ L of Promazine-d6 Working Solution. Vortex gently.
- Alkalinize: Add 200 μ L of 0.1 M NaOH. (pH reaches ~12, neutralizing the amines).
- Extract: Add 1.5 mL of MTBE (Methyl tert-butyl ether).
 - Why MTBE? It forms a clean upper layer and evaporates faster than hexane/isoamyl alcohol, though the latter is a valid alternative.
- Agitate: Shaker/Vortex for 10 minutes at high speed.
- Phase Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C.
- Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/ethanol bath (optional) or carefully pipette 1.2 mL of the supernatant (organic layer) into a clean glass tube.
- Dry: Evaporate to dryness under Nitrogen stream at 40°C.
- Reconstitute: Dissolve residue in 200 μ L of Mobile Phase Initial Conditions (90% A : 10% B). Vortex well.

Visualization: Extraction Logic



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Caption: Alkalinized Liquid-Liquid Extraction workflow ensuring neutralization of basic amines for efficient recovery.

LC-MS/MS Conditions

Chromatography

- Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.4 mL/min.
- Gradient:
 - 0.0 min: 10% B
 - 1.0 min: 10% B
 - 4.0 min: 90% B
 - 5.0 min: 90% B
 - 5.1 min: 10% B (Re-equilibration)

Mass Spectrometry (MRM Parameters)

- Source: ESI Positive Mode.
- Spray Voltage: 4500 V.
- Temperature: 500°C.

Table 1: Optimized MRM Transitions

Analyte	Precursor (m/z)	Product (Quant)	Product (Qual)	Collision Energy (V)	Retention Time (min)
Chlorpromazine	319.1	86.1	58.1	25	3.2
Promethazine	285.1	86.1	71.1*	22	2.8
Thioridazine	371.2	126.1	98.1	30	3.5
Promazine-d6 (IS)	291.2	92.1	-	25	2.9

Note on Isomers: Promethazine and Promazine (if present) are isomers (m/z 285.1). The fragment 71.1 is specific to Promethazine (branched side chain), whereas Promazine yields 58.1 (straight chain).

Visualization: LC-MS/MS Logic



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Caption: Triple Quadrupole MS/MS path. Q1 selects the drug, Q2 fragments it, and Q3 filters the specific diagnostic ion.

Results & Discussion (Validation Criteria)

Per FDA 2018 Guidance, the method must meet the following:

- Linearity:
 - over the range of 0.5 – 500 ng/mL.
- Accuracy & Precision:
 - Intra-day/Inter-day CV% must be < 15% (20% for LLOQ).
 - Accuracy must be within $\pm 15\%$ of nominal.
- Matrix Effect (ME):
 - Calculate ME factor (MF) using Promazine-d6.
 - Promazine-d6 should track the analytes. If CPZ has 80% recovery and Promazine-d6 has 80% recovery, the normalized matrix effect is negligible.

Expert Troubleshooting

- Issue: Carryover.

- Cause: Phenothiazines stick to injector needles.
- Fix: Use a strong needle wash: Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.5).
- Issue: Low Recovery.
 - Cause: pH during extraction wasn't high enough.
 - Fix: Ensure the pH is > 10. If using Carbonate buffer (pH 9.5), switch to NaOH.
- Issue: Promazine-d6 Retention Time Shift.
 - Insight: Deuterium can slightly alter retention time (isotope effect). Ensure the retention time window in the MS method is wide enough (± 0.2 min) to capture the IS peak if it shifts slightly from the non-deuterated analog.

References

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